

Tropicamide-d3 chemical structure and molecular weight

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Compound of Interest

Compound Name: Tropicamide-d3

Cat. No.: B12401672

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An In-Depth Technical Guide to Tropicamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tropicamide-d3**, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical structure, molecular weight, and its application in bioanalytical methodologies. Furthermore, it elucidates the underlying mechanism of action of its non-deuterated counterpart, Tropicamide, by detailing the muscarinic acetylcholine receptor signaling pathway.

Core Chemical and Physical Data

Quantitative data for **Tropicamide-d3** and its parent compound, Tropicamide, are summarized in the table below for direct comparison. This information is critical for analytical method development, dosage formulation, and pharmacokinetic studies.

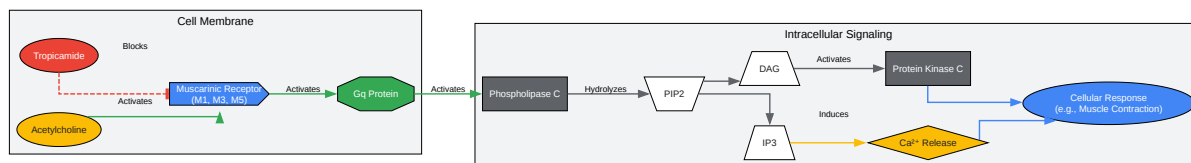
Property	Tropicamide-d3	Tropicamide
Chemical Formula	$C_{17}H_{17}D_3N_2O_2$ [1]	$C_{17}H_{20}N_2O_2$ [2] [3] [4] [5]
Molecular Weight	287.37 g/mol [1]	284.35 g/mol [2] [3]
CAS Number	2673270-13-6 [1]	1508-75-4 [3] [4] [5]
Appearance	Solid (Powder) [1]	Solid, Crystals [3]
Melting Point	Not specified	96-97 °C [3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Tropicamide functions as a non-selective antagonist of muscarinic acetylcholine (mACh) receptors.[\[2\]](#) These receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, which controls a variety of involuntary bodily functions. Acetylcholine (ACh), the endogenous neurotransmitter, typically binds to these receptors to initiate a signaling cascade. Tropicamide competitively blocks this binding, thereby inhibiting the actions of acetylcholine.

This antagonism is particularly relevant in ophthalmic applications. In the eye, Tropicamide blocks muscarinic receptors on the sphincter pupillae muscle and the ciliary muscle.[\[6\]](#) Inhibition of the sphincter pupillae leads to its relaxation, resulting in dilation of the pupil (mydriasis). Blockade of the ciliary muscle leads to paralysis of accommodation (cycloplegia), preventing the eye from focusing on near objects.[\[6\]](#)

The signaling pathway initiated by the activation of muscarinic acetylcholine receptors is multifaceted. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.



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Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway.

Experimental Protocols: Bioanalytical Method Using Tropicamide-d3

Deuterium-labeled internal standards like **Tropicamide-d3** are crucial for accurate quantification in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative example for the determination of Tropicamide in biological matrices, adapted from established methodologies.

1. Objective: To quantify the concentration of Tropicamide in a biological matrix (e.g., plasma, ocular tissue homogenate) using a validated LC-MS/MS method with **Tropicamide-d3** as an internal standard.

2. Materials and Reagents:

- Tropicamide analytical standard
- **Tropicamide-d3** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

- Formic acid, LC-MS grade

- Ultrapure water

- Biological matrix (e.g., blank rabbit plasma)

3. Standard and Internal Standard Preparation:

- Prepare stock solutions of Tropicamide and **Tropicamide-d3** in methanol at a concentration of 1 mg/mL.
- Prepare a working solution of the internal standard (**Tropicamide-d3**) by diluting the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
- Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Tropicamide working solution into the blank biological matrix.

4. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (calibrator, QC, or unknown), add 20 µL of the **Tropicamide-d3** internal standard working solution and vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

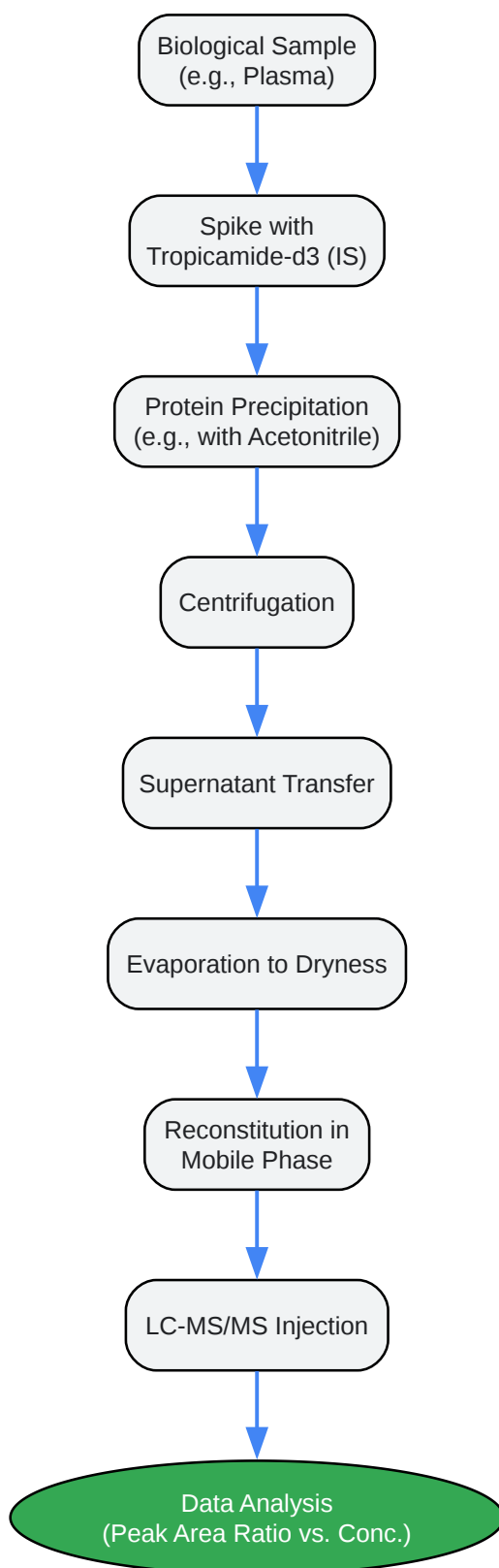
5. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation from endogenous matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Tropicamide: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (e.g., 285.2 \rightarrow 142.1)
 - **Tropicamide-d3**: Precursor ion (Q1) m/z \rightarrow Product ion (Q3) m/z (e.g., 288.2 \rightarrow 145.1)

6. Data Analysis:

- Quantify Tropicamide in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.



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